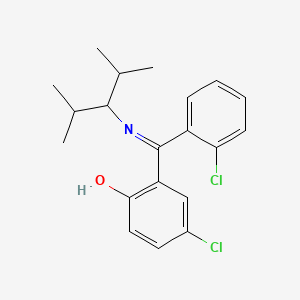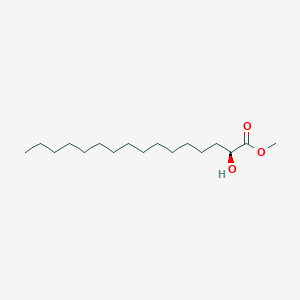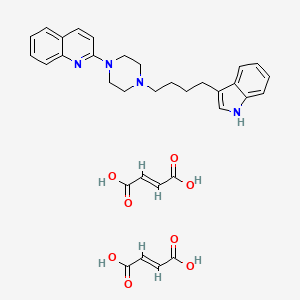
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate is a complex organic compound that features an indole moiety, a piperazine ring, and a quinoline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole is then subjected to further functionalization to introduce the butyl and piperazine groups.
The quinoline moiety can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent such as nitrobenzene . The final step involves the coupling of the indole-piperazine intermediate with the quinoline derivative, followed by the formation of the dimaleate salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkyl halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indole, piperazine, and quinoline derivatives, which can have different pharmacological properties .
Wissenschaftliche Forschungsanwendungen
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of indole derivatives with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The indole moiety can interact with serotonin receptors, while the piperazine ring can modulate the activity of dopamine receptors. The quinoline structure can inhibit certain enzymes involved in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline: Lacks the dimaleate salt but has similar pharmacological properties.
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dihydrochloride: Another salt form with different solubility and stability properties.
Uniqueness
2-(4-(4-(3-Indolyl)butyl)-1-piperazinyl)quinoline dimaleate is unique due to its combination of indole, piperazine, and quinoline moieties, which allows it to interact with multiple biological targets and exhibit a broad range of pharmacological activities .
Eigenschaften
CAS-Nummer |
75410-85-4 |
|---|---|
Molekularformel |
C33H36N4O8 |
Molekulargewicht |
616.7 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;2-[4-[4-(1H-indol-3-yl)butyl]piperazin-1-yl]quinoline |
InChI |
InChI=1S/C25H28N4.2C4H4O4/c1-3-10-23-20(7-1)12-13-25(27-23)29-17-15-28(16-18-29)14-6-5-8-21-19-26-24-11-4-2-9-22(21)24;2*5-3(6)1-2-4(7)8/h1-4,7,9-13,19,26H,5-6,8,14-18H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
InChI-Schlüssel |
FZCUXGACKBZXLD-LVEZLNDCSA-N |
Isomerische SMILES |
C1N(CCN(C1)C2=NC3=CC=CC=C3C=C2)CCCCC4=CNC5=CC=CC=C45.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
C1CN(CCN1CCCCC2=CNC3=CC=CC=C32)C4=NC5=CC=CC=C5C=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


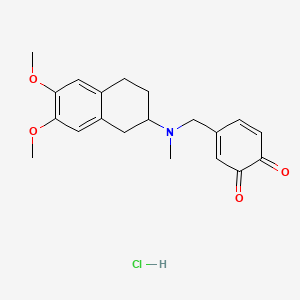


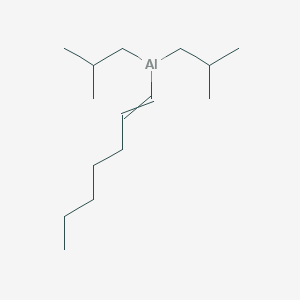
![4-[(1H-1,2,3-triazol-1-yl)methoxy]phenol](/img/structure/B14435763.png)
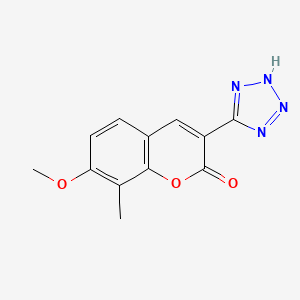
![Methyl [3-chloro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14435772.png)
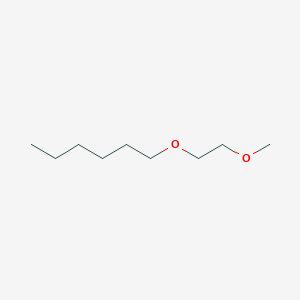
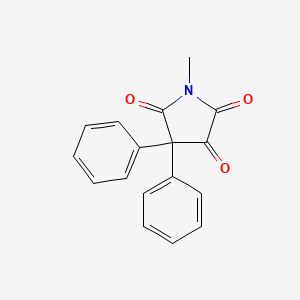
![2-[4-(5-Ethylthiophene-2-carbonyl)phenyl]propanoic acid](/img/structure/B14435786.png)
![N~1~,N~1~-Diethyl-N~4~-{tris[(propan-2-yl)oxy]silyl}benzene-1,4-diamine](/img/structure/B14435798.png)
